ethyl (2E)-2-methoxyimino-3-oxobutanoate
Overview
Description
ethyl (2E)-2-methoxyimino-3-oxobutanoate is a chemical compound with the molecular formula C7H11NO4. It is also known by other names such as ethyl (2Z)-2-methoxyimino-3-oxo-butanoate and Butanoic acid, 2-(methoxyimino)-3-oxo-, ethyl ester . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of ethyl (2E)-2-methoxyimino-3-oxobutanoate involves several steps. One common method is the reaction of oximes with acyl halides or anhydrides . The reaction conditions typically include the use of a base to neutralize the by-products and facilitate the formation of the ester. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
ethyl (2E)-2-methoxyimino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
ethyl (2E)-2-methoxyimino-3-oxobutanoate has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-methoxyimino-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can participate in nucleophilic acyl substitution reactions, where it reacts with nucleophiles to form new compounds . The pathways involved in these reactions include the formation of tetrahedral intermediates and the cleavage of N-O bonds .
Comparison with Similar Compounds
ethyl (2E)-2-methoxyimino-3-oxobutanoate can be compared with other similar compounds such as:
2-Methoxyimino-3-oxobutyric acid ethyl ester: Similar in structure but may have different reactivity and applications.
Ethyl 2-methoxyimino-3-oxobutanoate: Another similar compound with slight variations in its chemical properties.
These compounds share similar functional groups but may differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts .
Properties
IUPAC Name |
ethyl (2E)-2-methoxyimino-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4-12-7(10)6(5(2)9)8-11-3/h4H2,1-3H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASOOENYFDJEAK-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/OC)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264848 | |
Record name | Ethyl (2E)-2-(methoxyimino)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66340-41-8, 60846-14-2 | |
Record name | Ethyl (2E)-2-(methoxyimino)-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66340-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2,3-dioxo-, 2-methyloxime, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-2-(methoxyimino)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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